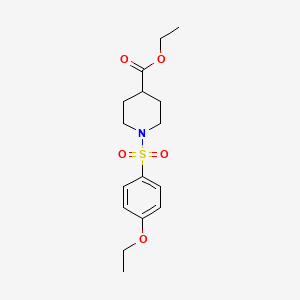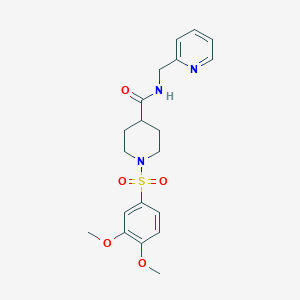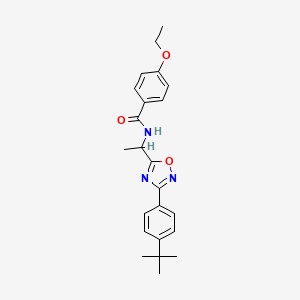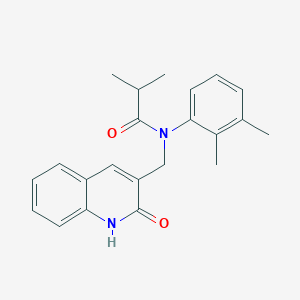
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DIMBOA, is a natural compound found in various plant species, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants to defend against herbivores and pathogens. DIMBOA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis (formation of new blood vessels). Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of cellular signaling pathways. It has also been shown to have a protective effect against DNA damage and to improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in laboratory experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. Moreover, the availability of various plant sources of this compound makes it easier to obtain in large quantities. However, one limitation of using this compound in experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, including:
1. Investigating its potential as a natural pesticide for crop protection.
2. Studying its effects on the gut microbiome and its potential as a prebiotic.
3. Exploring its potential as a therapeutic agent for neurodegenerative diseases.
4. Investigating its effects on the immune system and its potential as an immunomodulatory agent.
5. Developing new synthesis methods to improve the yield and purity of this compound.
In conclusion, this compound is a natural compound with various biological activities and potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to explore its full potential and develop new applications.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves several chemical reactions, including the condensation of 2,3-dimethylbenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acylation of the resulting alcohol with isobutyryl chloride to yield this compound. This synthesis method has been optimized to improve the yield and purity of this compound and is widely used in research laboratories.
科学的研究の応用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-7-8-15(3)16(20)4)13-18-12-17-9-5-6-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHSCGWMJKNFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

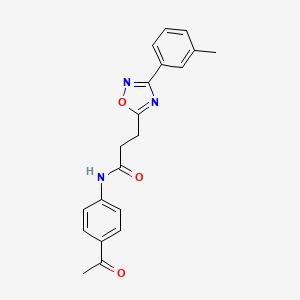
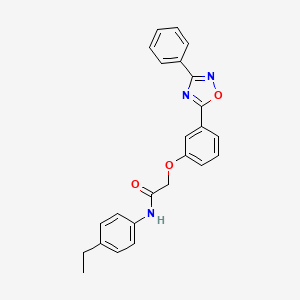

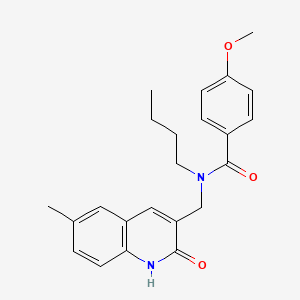
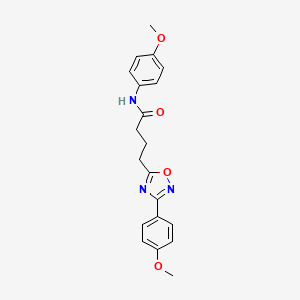
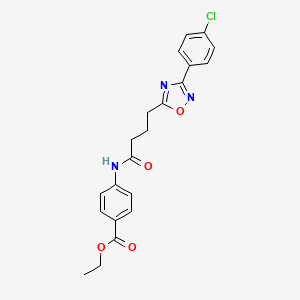

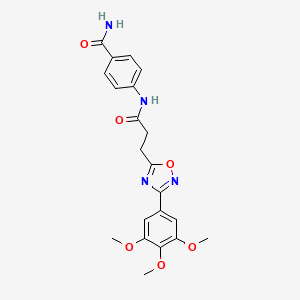
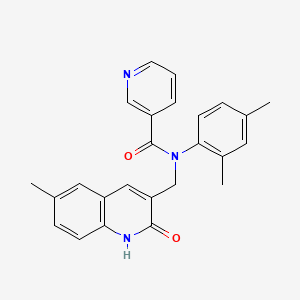
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
